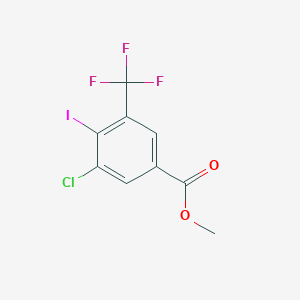
Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate is an organic compound characterized by its complex structure, which includes chlorine, iodine, and trifluoromethyl groups attached to a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method starts with the benzoic acid derivative, which undergoes halogenation to introduce the chlorine and iodine atoms. The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the positions bearing halogens.
Oxidation and Reduction: The aromatic ring can be subjected to oxidation or reduction under specific conditions, altering the functional groups attached to it.
Coupling Reactions: The iodine atom makes the compound suitable for coupling reactions such as Suzuki or Stille coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products:
Substitution: Products with different nucleophiles replacing the halogen atoms.
Oxidation: Products with oxidized functional groups such as carboxylic acids or ketones.
Coupling: Biaryl compounds or other complex organic molecules.
科学研究应用
Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate is used in various scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The presence of halogens and the trifluoromethyl group can enhance binding affinity and specificity. The exact mechanism depends on the specific application and target molecule, often involving inhibition or modulation of biological pathways.
相似化合物的比较
- Methyl 3-chloro-4-fluoro-5-(trifluoromethyl)benzoate
- Methyl 3-bromo-4-iodo-5-(trifluoromethyl)benzoate
- Methyl 3-chloro-4-iodo-5-(difluoromethyl)benzoate
Comparison: Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate is unique due to the combination of chlorine, iodine, and trifluoromethyl groups, which confer distinct reactivity and properties. Compared to similar compounds, it may offer different reactivity patterns in substitution and coupling reactions, as well as varied biological activities due to the specific electronic and steric effects of its substituents.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
属性
分子式 |
C9H5ClF3IO2 |
|---|---|
分子量 |
364.49 g/mol |
IUPAC 名称 |
methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5ClF3IO2/c1-16-8(15)4-2-5(9(11,12)13)7(14)6(10)3-4/h2-3H,1H3 |
InChI 键 |
SKMCYBSCPTYLEJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)I)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)-](/img/structure/B12094091.png)






![1-[5-[(E)-2-diethoxyphosphorylethenyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12094143.png)

![N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12094151.png)




